5-Bromo-4-(propan-2-yloxy)pyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11BrN2O |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
5-bromo-4-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C8H11BrN2O/c1-5(2)12-8-6(9)3-11-4-7(8)10/h3-5H,10H2,1-2H3 |
InChI Key |
WSANJFGCQMVAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=NC=C1N)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Bromo 4 Propan 2 Yloxy Pyridin 3 Amine
Strategic Approaches to the Pyridin-3-amine Core Synthesis
The pyridin-3-amine framework serves as the foundational core for the target molecule. Several classical and modern synthetic strategies are available for the construction of this structural motif. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
One of the most direct and established methods for producing 3-aminopyridine (B143674) is the Hofmann rearrangement of nicotinamide (B372718). wikipedia.orgorgsyn.org This reaction involves treating nicotinamide with an alkaline solution of sodium hypobromite, which is prepared in situ from bromine and sodium hydroxide (B78521). wikipedia.orgorgsyn.org The amide is converted into an intermediate isocyanate, which then rearranges and hydrolyzes to yield the 3-aminopyridine.
Other general approaches to the pyridine (B92270) ring itself include condensation reactions. The Chichibabin pyridine synthesis, for instance, involves the condensation of aldehydes, ketones, and α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives. wikipedia.org While powerful, this method often produces mixtures of products and typically yields 2- or 4-aminopyridines through direct amination. wikipedia.org More controlled cycloaddition or multi-component reactions can also be employed to build the pyridine ring from acyclic precursors, allowing for the pre-installation of certain functional groups. organic-chemistry.orgacsgcipr.org
| Synthesis Method | Precursor | Key Reagents | Product | Reference(s) |
| Hofmann Rearrangement | Nicotinamide | NaOH, Br₂ | Pyridin-3-amine | wikipedia.org, orgsyn.org |
| Chichibabin Synthesis | Aldehydes, Ketones | Ammonia | Substituted Pyridines | wikipedia.org |
Regioselective Introduction of the Bromo Substituent at Position 5
Introducing a bromine atom specifically at the C-5 position of the pyridine ring requires overcoming the inherent low reactivity of pyridine towards electrophilic aromatic substitution. wikipedia.org Direct bromination of unsubstituted pyridine is often sluggish and requires harsh conditions, leading to poor regioselectivity. chemrxiv.org Therefore, the strategy almost always involves the bromination of a pre-substituted pyridine intermediate where existing functional groups direct the incoming electrophile.
In the context of synthesizing 5-Bromo-4-(propan-2-yloxy)pyridin-3-amine, the bromination step is typically performed on a pyridine ring that already contains activating and directing groups, such as an amino or alkoxy substituent. Both amino and alkoxy groups are ortho-, para-directing. When positions 3 and 4 are occupied by these groups, the C-5 position becomes electronically activated and sterically accessible for electrophilic attack.
A common and effective brominating agent for this purpose is N-Bromosuccinimide (NBS). The reaction is often carried out in a suitable solvent like dichloromethane (B109758) or acetone. google.comijssst.info The use of NBS is advantageous as it provides a source of electrophilic bromine under milder conditions compared to elemental bromine, thus minimizing side reactions. ijssst.info Another approach involves the activation of the pyridine ring as an N-oxide, which significantly enhances reactivity at the 2- and 4-positions, although subsequent manipulation would be required to achieve the desired 3,4,5-substitution pattern. tcichemicals.comresearchgate.net
| Bromination Strategy | Substrate Type | Typical Reagent | Key Feature | Reference(s) |
| Electrophilic Substitution | Activated Pyridine | N-Bromosuccinimide (NBS) | Mild conditions, high regioselectivity | google.com, ijssst.info |
| N-Oxide Activation | Pyridine N-Oxide | POBr₃ or Br₂ | Activates the ring for substitution | tcichemicals.com, researchgate.net |
Methodologies for Installing the Propan-2-yloxy Group at Position 4
The installation of the propan-2-yloxy (isopropoxy) group at the C-4 position is typically achieved via etherification, most commonly through a nucleophilic aromatic substitution (SNAr) pathway. This requires a precursor with a suitable leaving group, such as a halogen (e.g., chlorine), at the C-4 position.
The SNAr reaction is a cornerstone for functionalizing electron-deficient aromatic rings like pyridine. wikipedia.org The reaction proceeds by the attack of a nucleophile on the carbon atom bearing the leaving group. For the synthesis of the target compound, the nucleophile is the isopropoxide ion, generated by treating propan-2-ol with a strong base like sodium hydride (NaH) or potassium hydroxide (KOH).
The isopropoxide ion attacks the C-4 position of a 4-halopyridine derivative (e.g., 5-bromo-4-chloropyridin-3-amine). The electron-withdrawing nitrogen atom in the pyridine ring helps to stabilize the negatively charged intermediate (a Meisenheimer complex), facilitating the subsequent expulsion of the halide leaving group to form the desired ether. ksu.edu.sayoutube.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), which can solvate the cation of the alkoxide without interfering with the nucleophile. chemguide.co.uk
The Williamson ether synthesis is the classical name for the SNAr reaction described above, involving an alkoxide and a substrate with a leaving group. chemguide.co.uk While this is the most prevalent method, other specialized etherification techniques exist. For instance, one-pot methods have been developed for the etherification of heterocyclic amides using reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) to activate the substrate in situ, followed by reaction with an alcohol. nih.gov However, for an electron-deficient pyridine system, the direct SNAr approach with a 4-halopyridine precursor remains the most straightforward and widely used strategy.
Formation of the Pyridin-3-amine Moiety
The formation of the 3-amino group on an already substituted pyridine ring is a critical step that can be approached in several ways. The choice of method depends on the functional group tolerance of the other substituents present on the ring.
As mentioned for the core synthesis (Section 2.1), the Hofmann rearrangement of a pyridine-3-carboxamide (B1143946) (nicotinamide) derivative is a highly effective method for introducing an amino group at the C-3 position. wikipedia.orgorgsyn.org This method is particularly useful if a synthetic route proceeds through a carboxylic acid or amide intermediate.
An alternative and very common strategy is the reduction of a nitro group. A 3-nitropyridine (B142982) precursor can be synthesized and then reduced to the corresponding 3-aminopyridine. The reduction can be achieved using various reagents and conditions, including:
Catalytic hydrogenation with H₂ gas over a metal catalyst (e.g., Palladium on carbon, Pd/C).
Metal-acid systems such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).
Transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) with Pd/C. researchgate.net
This reduction is generally efficient and clean, making it a preferred route in many synthetic schemes, provided the nitration of the pyridine precursor can be achieved regioselectively.
Optimization of Reaction Conditions and Process Efficiency
Optimizing the synthesis of this compound is crucial for maximizing yield, ensuring purity, and enabling large-scale production. Each step of the synthetic sequence offers parameters that can be fine-tuned.
Reaction Conditions:
Solvent: The choice of solvent is critical. For nucleophilic substitution reactions to form the ether, polar aprotic solvents like DMF, DMSO, or THF are generally preferred to facilitate the reaction between the ionic nucleophile and the substrate. evitachem.com
Temperature: Temperature control is essential to manage reaction rates and prevent side reactions. Bromination reactions, for example, are often initiated at low temperatures (e.g., 0 °C) to control selectivity and prevent over-bromination. google.com Etherification reactions may require heating to proceed at a reasonable rate. evitachem.com
Catalysts and Reagents: The stoichiometry of reagents like NBS must be carefully controlled to ensure mono-bromination. ijssst.info In cases where palladium-catalyzed reactions might be considered for other transformations, careful selection of the catalyst and ligands is necessary to avoid unwanted side reactions, such as dehalogenation or cross-coupling. evitachem.commdpi.com
| Parameter | Area of Optimization | Example | Reference(s) |
| Solvent | Nucleophilic Substitution | Use of polar aprotic solvents (DMF, DMSO) | evitachem.com |
| Temperature | Bromination | Low temperature (0 °C) to control selectivity | google.com |
| Reagents | Bromination | Stoichiometric control of NBS | ijssst.info |
| Purification | Final Product Isolation | Preparative HPLC for high purity | evitachem.com |
Application of Catalytic Transformations in the Synthesis of this compound
The synthesis of polysubstituted pyridines, such as this compound, often relies on advanced synthetic methodologies to achieve the desired substitution pattern with high efficiency and selectivity. While specific catalytic routes for this exact molecule are not extensively detailed in publicly available literature, the principles of modern catalytic chemistry, particularly transition-metal-catalyzed cross-coupling reactions, offer powerful and versatile strategies for its construction. The following sections explore the potential application of these catalytic transformations in the synthesis of this compound, based on well-established reactivity patterns of related pyridine derivatives.
A plausible synthetic approach could involve the sequential introduction of the amino and isopropoxy groups onto a pre-functionalized 5-bromopyridine core using catalytic methods. Two key catalytic transformations are of particular relevance: the Buchwald-Hartwig amination for the formation of the C-N bond and catalytic C-O etherification for the formation of the isopropoxy group.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction is characterized by its broad substrate scope and functional group tolerance, making it an attractive method for the introduction of the amino group at the C-3 position of a suitable 5-bromo-4-isopropoxypyridine precursor.
A hypothetical catalytic cycle for this transformation would involve the oxidative addition of the palladium(0) catalyst to the C-X bond (where X is a halide, typically Br or Cl) of the pyridine ring, followed by coordination of the amine and subsequent reductive elimination to furnish the desired aminopyridine and regenerate the active catalyst. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and depends on the specific substrate.
While a direct example for this compound is not available, the feasibility of this approach is supported by numerous studies on the amination of various bromopyridine derivatives. For instance, the Buchwald-Hartwig amination of 2-bromopyridines has been successfully developed, providing an expedient route to a variety of secondary and tertiary aminopyridines. The following table summarizes typical conditions for the Buchwald-Hartwig amination of related brominated heterocyclic compounds.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Amine Source | Substrate Type | Reference |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 | Arylamines | 6-Bromopurine nucleosides | N/A |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | Primary Amines | Aryl bromides | wikipedia.org |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | Toluene | 85 | Carbazole | Bromobenzene | N/A |
These examples demonstrate the versatility of palladium catalysis in C-N bond formation on halogenated nitrogen-containing heterocycles, suggesting that a similar strategy could be effectively employed for the synthesis of this compound from a 3-halo-5-bromo-4-isopropoxypyridine intermediate.
Catalytic C-O Etherification
The introduction of the 4-(propan-2-yloxy) group can be envisioned through a catalytic C-O cross-coupling reaction, a process analogous to the Buchwald-Hartwig amination. Both palladium and copper-based catalytic systems are known to effectively mediate the formation of aryl ethers from aryl halides and alcohols.
Palladium-Catalyzed C-O Coupling: Similar to C-N coupling, palladium catalysts can facilitate the reaction between an aryl halide and an alcohol. The choice of ligand is critical to favor the C-O reductive elimination over competing pathways. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote this transformation.
Copper-Catalyzed Etherification (Ullmann Condensation): The copper-catalyzed coupling of aryl halides with alcohols, a modification of the classic Ullmann condensation, is another powerful tool for the synthesis of aryl ethers. Modern advancements have led to the development of milder reaction conditions, often employing ligands to enhance the efficiency of the copper catalyst. Recent studies have demonstrated efficient and mild copper-catalyzed ether formation from aryl halides and aliphatic alcohols, where the use of a lithium alkoxide, generated in situ, is key to the success of the coupling. organic-chemistry.org Furthermore, new N1,N2-diarylbenzene-1,2-diamine ligands have been developed for copper-catalyzed C-O coupling of aryl and heteroaryl bromides with a variety of alcohols at room temperature. nih.govnih.gov
The table below presents exemplary conditions for catalytic C-O etherification reactions on aryl halides, which could be adapted for the synthesis of this compound from a 3-amino-5-bromo-4-halopyridine precursor.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Alcohol | Substrate Type | Reference |
| CuI | N/A | LiOt-Bu | Corresponding Alcohol | 80-120 | Aliphatic Alcohols | Aryl bromides/iodides | organic-chemistry.org |
| CuI | N1,N2-diarylbenzene-1,2-diamine (L8) | K₃PO₄ | Toluene | Room Temp | Various Alcohols | Aryl/Heteroaryl bromides | nih.govnih.gov |
The successful application of these catalytic methodologies to a wide range of substrates underscores their potential utility in the synthesis of this compound. The development of a specific synthetic route would require empirical optimization of the reaction parameters, including the catalyst, ligand, base, solvent, and temperature, to achieve the desired product with high yield and purity.
Chemical Reactivity and Derivatization of 5 Bromo 4 Propan 2 Yloxy Pyridin 3 Amine
Chemical Transformations at the Amine Functionality (Position 3)
The primary amine group at the 3-position of the pyridine (B92270) ring is a key site for a variety of chemical derivatizations. Its nucleophilic nature allows for the formation of numerous functional groups and the construction of more complex molecular architectures.
Formation of Amides, Ureas, and Carbamates
The amine functionality of 5-Bromo-4-(propan-2-yloxy)pyridin-3-amine can be readily acylated to form amides. This transformation is typically achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. For instance, the reaction of a similar compound, 5-bromo-2-methylpyridin-3-amine (B1289001), with acetic anhydride (B1165640) demonstrates the feasibility of this conversion. Such amide formation can also serve as a protective strategy for the amine group during subsequent reactions, for example, in palladium-catalyzed cross-coupling reactions.
The synthesis of ureas from this compound can be accomplished through several methods. A common approach involves the reaction of the amine with an isocyanate. Alternatively, the amine can be treated with a carbamoylating agent. These urea (B33335) derivatives are of interest due to their prevalence in biologically active molecules.
Carbamates can be synthesized from the parent amine by reaction with chloroformates or by other carbamoylating methods. The resulting carbamate (B1207046) functionality is a key feature in many pharmaceutical compounds. nih.gov
Table 1: Examples of Reagents for Amine Functionalization
| Derivative | Reagent Class | Specific Example |
|---|---|---|
| Amide | Acylating Agent | Acetyl Chloride |
| Urea | Isocyanate | Phenyl Isocyanate |
| Carbamate | Chloroformate | Ethyl Chloroformate |
Reactions Leading to Fused Heterocyclic Systems
The amine group at position 3, in conjunction with the adjacent pyridine nitrogen, provides a structural motif conducive to the formation of fused heterocyclic systems. One potential pathway involves the initial conversion of the amine to a urea or thiourea (B124793) derivative. For example, reaction with an isothiocyanate would yield a thiourea, which can then undergo cyclization to form pyridothienopyrimidines or other related fused systems. These complex heterocyclic structures are often explored for their potential pharmacological activities.
Substitution and Coupling Reactions at the Bromo Position (Position 5)
The bromine atom at the 5-position of the pyridine ring is a versatile handle for introducing a wide array of substituents through various metal-catalyzed cross-coupling reactions and nucleophilic substitution.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. libretexts.org In the context of this compound, the bromo substituent can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to introduce new aryl, heteroaryl, or alkyl groups at this position. libretexts.orgsnnu.edu.cn For instance, studies on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine have shown that the reaction proceeds efficiently after protection of the amine group as an amide, highlighting a potential strategy for the target molecule. heteroletters.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction allows for the coupling of the bromo-substituted pyridine with a wide range of primary and secondary amines, leading to the synthesis of various N-aryl and N-heteroaryl derivatives. wikipedia.orglibretexts.orgorganic-chemistry.org The choice of palladium catalyst, ligand, and base is crucial for the success of these transformations and can be optimized for specific substrates. nih.govacsgcipr.org
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Bond Formed | Coupling Partner | Key Reagents |
|---|---|---|---|
| Suzuki-Miyaura | C-C | Boronic acid/ester | Palladium catalyst, Base |
| Buchwald-Hartwig | C-N | Amine | Palladium catalyst, Ligand, Base |
Nucleophilic Aromatic Substitution of Bromine
Nucleophilic aromatic substitution (SNAr) provides a pathway for the displacement of the bromine atom by a nucleophile. While SNAr reactions on pyridine rings are often favored at the 2- and 4-positions due to stabilization of the Meisenheimer intermediate by the ring nitrogen, substitution at other positions can occur, particularly with highly activated substrates or under specific reaction conditions. For example, the reaction of 3,5-dibromopyridine (B18299) with amines under microwave irradiation has been shown to result in substitution at the 3-position. clockss.org This suggests that with an appropriate nucleophile and reaction conditions, the bromine at the 5-position of this compound could potentially be displaced. The electron-withdrawing nature of the pyridine nitrogen contributes to making the ring susceptible to nucleophilic attack. nih.govlibretexts.org
Reactivity and Modifications of the Propan-2-yloxy Group (Position 4)
The propan-2-yloxy (isopropoxy) group at the 4-position is generally more stable than the amine and bromo functionalities. However, under certain conditions, it can undergo cleavage. Ether cleavage is typically achieved under strong acidic conditions, often with hydrogen halides such as HBr or HI. wikipedia.orgpressbooks.publibretexts.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an isopropyl ether, the cleavage can proceed through either an SN1 or SN2 mechanism depending on the specific conditions and the nature of the other substituents on the pyridine ring. libretexts.orgmasterorganicchemistry.comlibretexts.org Cleavage of the propan-2-yloxy group would yield the corresponding 4-hydroxypyridine (B47283) derivative, opening up another avenue for functionalization.
Cleavage and Exchange Reactions of the Ether Linkage
Ethers are generally characterized by their chemical stability and lack of reactivity toward many reagents. pressbooks.pub The isopropoxy ether linkage in this compound is similarly robust under neutral or basic conditions, a property that allows for selective reactions at other positions of the molecule without disturbing the ether. For instance, nucleophilic substitution reactions at the bromine position can be carried out while the isopropoxy group remains intact. evitachem.com
However, this C-O bond can be cleaved under strongly acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.pubpearson.com The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). Following protonation, a nucleophilic halide ion (Br⁻ or I⁻) attacks one of the adjacent carbon atoms. In the case of an aryl alkyl ether such as this, the cleavage invariably occurs at the alkyl-oxygen bond. libretexts.org Nucleophilic attack at the sp²-hybridized carbon of the pyridine ring is energetically unfavorable.
The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the alkyl group. pressbooks.pub For the isopropoxy group, the secondary carbon allows for either pathway. In an Sₙ2 mechanism, the halide ion would attack the less hindered carbon, which is the isopropyl group. In an Sₙ1 mechanism, the reaction would proceed through the formation of a relatively stable secondary isopropyl carbocation. libretexts.org Regardless of the precise pathway, the predicted products are the same.
The expected outcome of this acid-catalyzed cleavage is the formation of 3-amino-5-bromopyridin-4-ol (B168431) and the corresponding isopropyl halide.
Table 1: Predicted Products of Ether Cleavage Reaction
| Reactant | Reagent | Predicted Products |
| This compound | HBr (conc.) | 3-amino-5-bromopyridin-4-ol and 2-bromopropane |
| This compound | HI (conc.) | 3-amino-5-bromopyridin-4-ol and 2-iodopropane |
An ether exchange, or transetherification, reaction is less common and would require specific catalytic conditions to replace the isopropyl group with a different alkyl moiety directly. A more synthetically practical approach to achieve this transformation would be a two-step sequence involving the acid-catalyzed cleavage described above, followed by a Williamson ether synthesis on the resulting pyridinol.
Chemical Modifications of the Isopropyl Moiety
Direct chemical modification of the isopropyl group itself, without cleaving the ether bond, is synthetically challenging. The C-H bonds of the alkyl chain are strong and generally unreactive, requiring harsh conditions such as free-radical halogenation to functionalize them. Such methods lack selectivity and are often incompatible with the other functional groups present on the pyridine ring.
Therefore, the most viable strategy for modifying the alkoxy substituent is not a direct alteration of the isopropyl group but rather a complete replacement via a cleavage-and-alkylation sequence. This two-step process offers a reliable and versatile method for introducing a wide variety of new functional groups at the 4-position.
The process would involve:
Cleavage: Treatment of the parent compound with a strong acid (e.g., HBr) to yield 3-amino-5-bromopyridin-4-ol.
Alkylation: The resulting pyridinol can then be N-protected (if necessary) and subsequently O-alkylated using a base (like sodium hydride) and a new alkylating agent (R-X, where R is the desired new alkyl group and X is a good leaving group like Br, I, or OTs). This is a standard Williamson ether synthesis.
This sequence allows for the systematic variation of the substituent at the 4-position, enabling the synthesis of a library of analogues with diverse steric and electronic properties.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring's reactivity is heavily influenced by the electronic nature of its substituents. The interplay between the electron-donating amino and isopropoxy groups and the deactivating bromo group determines the feasibility and regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it generally resistant to electrophilic aromatic substitution. wikipedia.orgyoutube.com Reactions like nitration or halogenation often require harsh conditions and, if they proceed, tend to direct incoming electrophiles to the C3 and C5 positions.
However, the this compound molecule contains two powerful activating groups: the 3-amino (-NH₂) and 4-isopropoxy (-O-iPr) groups. Both are strongly electron-donating via resonance and are ortho-, para-directing. Their combined presence significantly activates the pyridine ring towards electrophilic attack, overcoming the ring's inherent deactivation. wikipedia.org The available positions for substitution are C2 and C6.
Position C2: This position is ortho to the amino group and meta to the isopropoxy group.
Position C6: This position is para to the amino group and meta to the isopropoxy group.
The strong activating effect of the amino group is expected to direct incoming electrophiles primarily to these two positions. The final regiochemical outcome would likely be a mixture of C2 and C6 substituted products, with the ratio influenced by steric hindrance from the adjacent isopropoxy and bromo groups. For example, electrophilic halogenation could potentially introduce an iodine or another bromine atom at the C2 or C6 position. ijssst.info
Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling
The bromine atom at the C5 position serves as a versatile handle for derivatization through nucleophilic substitution or metal-catalyzed cross-coupling reactions.
Direct SₙAr: While the electron-donating amino and alkoxy groups tend to deactivate the ring for SₙAr, direct displacement of the bromine is still possible, particularly with strong nucleophiles or under forcing conditions. A facile synthesis of 3-amino-5-bromopyridine (B85033) derivatives has been demonstrated by reacting 3,5-dibromopyridine with various amines, showing that nucleophilic substitution at this position is feasible. semanticscholar.org Therefore, reaction with nucleophiles such as thiols, alkoxides, or secondary amines could lead to the displacement of the bromide.
Palladium-Catalyzed Cross-Coupling: The C5-Br bond is an ideal site for modern cross-coupling reactions. This approach is one of the most powerful methods for derivatizing aryl halides. Several key reactions could be employed:
Suzuki Coupling: Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base would form a new C-C bond, attaching a new aryl or vinyl group at the C5 position. mdpi.com
Buchwald-Hartwig Amination: This reaction would use a palladium catalyst to couple the C5 position with a primary or secondary amine, forming a new C-N bond.
Heck Coupling: Reaction with an alkene under palladium catalysis would introduce a substituted vinyl group at C5.
Sonogashira Coupling: This would couple the C5 position with a terminal alkyne, creating a C-C triple bond.
These cross-coupling reactions significantly expand the synthetic utility of the molecule, allowing for the introduction of a vast array of substituents at the C5 position.
Table 2: Potential Substitution and Coupling Reactions on the Pyridine Ring
| Reaction Type | Position | Reagents/Catalysts | Potential Product |
| Electrophilic Halogenation | C2 / C6 | I₂, H₂O₂ or NBS | C2/C6-iodo/bromo derivative |
| Suzuki Coupling | C5 | Ar-B(OH)₂, Pd(PPh₃)₄, Base | 5-Aryl derivative |
| Buchwald-Hartwig Amination | C5 | R₂NH, Pd catalyst, Base | 5-(Dialkylamino) derivative |
| Sonogashira Coupling | C5 | Terminal alkyne, Pd/Cu catalyst, Base | 5-Alkynyl derivative |
Exploration of Cascade and Multicomponent Reactions for Scaffold Diversification
The functional groups present in this compound, particularly the 3-amino group, make it an excellent candidate for cascade and multicomponent reactions (MCRs). These reactions are highly valued in medicinal chemistry for their ability to rapidly generate complex molecular scaffolds from simple starting materials in a single step. nih.gov
Cascade Reactions for Fused Heterocycles
Cascade reactions, where a sequence of intramolecular reactions occurs after an initial trigger, can be used to construct fused ring systems. The 3-aminopyridine (B143674) moiety is a key structural motif for several classic named reactions that build such systems.
Doebner-von Miller Reaction: This reaction involves the condensation of an aniline (B41778) (or an aminopyridine) with α,β-unsaturated aldehydes or ketones under acidic conditions to form quinolines. wikipedia.orgresearchgate.net By analogy, reacting this compound with a compound like crotonaldehyde (B89634) would be expected to trigger a cascade of Michael addition, cyclization, and oxidation to yield a substituted naphthyridine—a fused bicyclic system containing the original pyridine ring.
Pictet-Spengler Reaction: The classic Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.org While the title compound is not a β-arylethylamine, the 3-aminopyridine nucleus can participate in related cyclizations. If the amino group is first modified to introduce a suitable tether that can cyclize back onto the C2 or C4 position of the pyridine ring, complex polycyclic structures can be accessed. nih.govmdpi.com
Multicomponent Reactions (MCRs)
MCRs combine three or more reactants in a one-pot process to form a product that incorporates substantial portions of all starting materials. nih.gov The aminopyridine scaffold is a common component in many MCRs.
Ugi-type and Groebke-Blackburn-Bienaymé Reactions: These are powerful MCRs used to synthesize fused imidazole (B134444) heterocycles, such as imidazo[1,2-a]pyridines, from 2-aminopyridines, aldehydes, and isocyanides. researchgate.netnih.gov While the substrate is a 3-aminopyridine, similar principles can be applied. The reaction of this compound with an aldehyde and an isocyanide could potentially lead to the formation of imidazo[4,5-c]pyridine derivatives, where the 3-amino group and the N1 of the pyridine ring act as the two required nitrogen nucleophiles for the cyclization step.
The application of these reaction strategies would allow for the rapid diversification of the this compound scaffold, generating libraries of novel, structurally complex compounds for further investigation.
Spectroscopic and Structural Elucidation of 5 Bromo 4 Propan 2 Yloxy Pyridin 3 Amine and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, the connectivity and spatial arrangement of atoms can be determined.
¹H NMR Spectroscopic Analysis and Proton Connectivity
The ¹H NMR spectrum of 5-Bromo-4-(propan-2-yloxy)pyridin-3-amine would provide crucial information about the number and environment of the protons in the molecule.
Expected ¹H NMR Data (Predicted):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (Pyridine) | ~8.0-8.2 | Singlet | - |
| H-6 (Pyridine) | ~7.8-8.0 | Singlet | - |
| -NH₂ | ~4.5-5.5 | Broad Singlet | - |
| -CH- (isopropyl) | ~4.5-4.8 | Septet | ~6.0 |
| -CH₃ (isopropyl) | ~1.3-1.5 | Doublet | ~6.0 |
Pyridine (B92270) Protons: The two protons on the pyridine ring (H-2 and H-6) are expected to appear as distinct singlets in the aromatic region. The electron-withdrawing nature of the bromine atom and the nitrogen atom in the ring, along with the electron-donating amino and isopropoxy groups, would influence their precise chemical shifts.
Isopropoxy Group Protons: The methine proton (-CH-) of the isopropoxy group would appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons (-CH₃) would, in turn, appear as a doublet, coupled to the single methine proton.
Amino Group Protons: The protons of the primary amine (-NH₂) would likely be observed as a broad singlet. Its chemical shift can be variable and is dependent on the solvent, concentration, and temperature.
¹³C NMR Spectroscopic Analysis and Carbon Framework Elucidation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
Expected ¹³C NMR Data (Predicted):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | ~140-145 |
| C-3 (Pyridine) | ~125-130 |
| C-4 (Pyridine) | ~150-155 |
| C-5 (Pyridine) | ~105-110 |
| C-6 (Pyridine) | ~145-150 |
| -CH- (isopropyl) | ~70-75 |
| -CH₃ (isopropyl) | ~20-25 |
Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the attached substituents. The carbon bearing the bromine atom (C-5) is expected to be significantly shielded, while the carbons attached to the nitrogen (C-2, C-6) and the oxygen of the isopropoxy group (C-4) would be deshielded.
Isopropoxy Group Carbons: The methine carbon (-CH-) will appear further downfield compared to the methyl carbons (-CH₃) due to its direct attachment to the electronegative oxygen atom.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. For this compound, a clear cross-peak would be observed between the methine proton and the methyl protons of the isopropoxy group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methine and methyl groups of the isopropoxy substituent and the protons attached to the pyridine ring.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across the entire molecule. For instance, correlations would be expected between the methine proton of the isopropoxy group and the C-4 of the pyridine ring, and between the pyridine protons (H-2, H-6) and adjacent pyridine carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. It could be used to confirm the relative positions of the substituents on the pyridine ring by observing through-space interactions between the protons of the isopropoxy group and the adjacent amino group or pyridine ring protons.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
Expected Mass Spectrometry Data:
| Ion | Expected m/z | Description |
| [M]⁺ | 231/233 | Molecular ion peak (presence of Br isotopes) |
| [M - CH₃]⁺ | 216/218 | Loss of a methyl radical |
| [M - C₃H₇]⁺ | 188/190 | Loss of the isopropyl group |
| [M - OC₃H₇]⁺ | 172/174 | Loss of the isopropoxy radical |
The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Common fragmentation pathways would likely involve the loss of the isopropyl group or a methyl radical from the isopropoxy substituent.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (amine) | 3300-3500 | Stretching (asymmetric and symmetric) |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=N, C=C (pyridine ring) | 1550-1650 | Stretching |
| N-H (amine) | 1580-1650 | Bending (scissoring) |
| C-O (ether) | 1200-1300 | Stretching (asymmetric) |
| C-Br | 500-600 | Stretching |
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic parts of the molecule, C=N and C=C stretching of the pyridine ring, and the C-O stretching of the ether linkage.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides information about molecular vibrations that are complementary to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.
Expected Raman Shifts:
| Functional Group | Expected Raman Shift (cm⁻¹) | Vibration Type |
| Pyridine Ring | ~1000 and ~1600 | Ring breathing and stretching modes |
| C-Br | ~500-600 | Stretching |
The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-Br stretching vibration, which are often strong in Raman scattering.
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Insights
Single-crystal X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby offering a definitive depiction of the molecule's conformation in the solid state. Furthermore, it elucidates the nature of intermolecular interactions that govern the packing of molecules within the crystal lattice.
As of the latest literature review, a definitive single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. However, the application of this technique would yield invaluable insights into its molecular architecture. The anticipated crystallographic data would provide a comprehensive picture of the compound's solid-state structure.
A crystallographic analysis of this compound would commence with the growth of a suitable single crystal, which is then exposed to a focused X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. Analysis of this pattern allows for the determination of the unit cell dimensions, the crystal system, and the space group. The unit cell is the fundamental repeating unit of the crystal, and its dimensions (a, b, c, α, β, γ) define the size and shape of this repeating block. The space group provides information about the symmetry elements present within the crystal.
The ultimate result of a successful crystallographic study is the precise location of each atom within the unit cell, from which intramolecular and intermolecular geometric parameters can be calculated with a high degree of accuracy.
To illustrate the type of data obtained from such an analysis, a hypothetical table of crystallographic data for this compound is presented below.
Hypothetical Crystallographic Data for this compound
| Parameter | Illustrative Value |
|---|---|
| Empirical formula | C8H11BrN2O |
| Formula weight | 231.09 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 975.4 |
| Z | 4 |
| Calculated density (g/cm³) | 1.574 |
Furthermore, the crystal structure would provide a detailed map of the intermolecular interactions. In substituted aminopyridines, hydrogen bonding is a common and influential interaction. researchgate.net For this compound, the amino group (-NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen of the propan-2-yloxy group can act as hydrogen bond acceptors. The resulting network of hydrogen bonds plays a significant role in the stability and physical properties of the crystalline solid. Other potential intermolecular interactions that could be identified include π-π stacking of the pyridine rings and halogen bonding involving the bromine atom.
While a specific structure for the title compound is unavailable, the crystal structure of the analogue 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine offers valuable comparative insights. In this related molecule, the solid-state structure revealed that centrosymmetrically related molecules are linked into dimers by N—H⋯N hydrogen bonds. This demonstrates the tendency of aminopyridine moieties to form predictable hydrogen-bonding motifs. A detailed analysis of such an analogue provides a foundation for hypothesizing the likely structural characteristics of this compound.
Computational Chemistry and Theoretical Studies on 5 Bromo 4 Propan 2 Yloxy Pyridin 3 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency for the study of medium to large-sized molecules. For 5-Bromo-4-(propan-2-yloxy)pyridin-3-amine, DFT calculations are employed to determine its optimized geometric structure and a host of electronic properties.
Typically, these calculations would be initiated by constructing an initial 3D model of the molecule. This structure is then subjected to geometry optimization using a functional, such as B3LYP, paired with a basis set like 6-311G(d,p). The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation, representing the most stable structure of the molecule.
Upon successful optimization, a frequency calculation is generally performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. From these foundational calculations, a wealth of data can be extracted to describe the molecule's electronic nature.
Table 1: Calculated Electronic Properties for a Representative Pyridine (B92270) Derivative
| Property | Value | Unit |
|---|---|---|
| Total Energy | Varies | Hartrees |
| Dipole Moment | Varies | Debye |
| Polarizability | Varies | a.u. |
| Ionization Potential | Varies | eV |
| Electron Affinity | Varies | eV |
(Note: Specific values for this compound would require dedicated computational runs.)
These DFT studies provide a quantitative description of the molecule's stability, polarity, and the distribution of electron density, which are fundamental to understanding its interactions and reactivity. dntb.gov.ua
Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly the nitrogen of the amine group and certain carbon atoms of the ring. Conversely, the LUMO is likely distributed over the pyridine ring and the bromine atom, which can act as an electron-accepting site. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily excited electronically. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insights into the molecule's chemical behavior.
Table 2: Global Reactivity Descriptors Derived from FMO Analysis
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates reactivity |
These descriptors are invaluable for predicting how this compound will behave in various chemical environments and in the presence of different reactants.
Mapping of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule.
Different colors on the MEP surface represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP surface would likely show a region of high negative potential (red) around the nitrogen atom of the amine group and the oxygen atom of the propan-2-yloxy group, highlighting their nucleophilic character. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group and potentially near the bromine atom, indicating sites for nucleophilic interaction. mdpi.com Such maps are crucial for predicting intermolecular interactions, including hydrogen bonding, which can influence the molecule's crystal packing and its binding to biological targets. mdpi.com
Conformational Analysis and Energy Minima Determination
The flexibility of the propan-2-yloxy side chain in this compound means that the molecule can exist in multiple conformations. Conformational analysis is performed to identify the most stable spatial arrangements of the atoms, which correspond to energy minima on the potential energy surface.
This analysis typically involves systematically rotating the rotatable bonds, such as the C-O bond of the ether linkage, and calculating the energy of each resulting conformation. The results can be plotted on a potential energy scan to visualize the energy barriers between different conformers and to identify the global energy minimum, which represents the most populated and stable conformation of the molecule under given conditions. Understanding the preferred conformation is essential, as the three-dimensional shape of a molecule dictates its steric interactions and its ability to fit into the active site of an enzyme or a receptor.
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. For this compound, key spectroscopic parameters can be calculated.
NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra.
Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in assigning the various vibrational modes of the molecule, such as the stretching and bending of specific bonds (e.g., N-H, C-O, C-Br). The predicted spectra can be compared with experimental data to confirm the molecular structure.
Table 3: Representative Predicted Spectroscopic Data
| Spectrum | Parameter | Predicted Value Range |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 1-8 ppm |
| ¹³C NMR | Chemical Shift (δ) | 20-160 ppm |
| IR | N-H Stretch | 3300-3500 cm⁻¹ |
| IR | C-O Stretch | 1000-1300 cm⁻¹ |
(Note: These are general ranges; precise values require specific calculations for the molecule.)
Mechanistic Investigations of Key Synthetic Transformations
Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can be used to explore the reaction pathways of key transformations. For example, if the synthesis involves a nucleophilic aromatic substitution to introduce the propan-2-yloxy group, DFT calculations can be used to model the transition states and intermediates along the reaction coordinate.
By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be determined. This can provide valuable insights into the reaction conditions required to optimize the yield and selectivity of the synthesis. Such studies can elucidate the role of catalysts, solvents, and substituent effects on the reaction outcome, guiding the development of more efficient synthetic routes. mdpi.com
Structure Reactivity Relationships and Scaffold Design Principles Within the Pyridin 3 Amine Framework
Impact of Halogenation on the Electronic and Steric Environment of the Pyridine (B92270) Ring
From a steric perspective, the bromine atom is relatively bulky. This steric hindrance can influence the approach of reagents, particularly at the adjacent C-4 and C-6 positions. While not as large as an iodo group, its size is sufficient to direct incoming groups to less hindered positions, playing a crucial role in the design of selective synthetic routes. The combination of these electronic and steric factors makes halogenation a critical tool for modulating the reactivity of the pyridine core. researchgate.net However, the electron-deficient nature of the pyridine ring makes direct electrophilic halogenation challenging, often necessitating harsh reaction conditions or alternative strategies like metalation-halogenation sequences. nsf.gov
Influence of the Alkoxyl Substituent on Pyridine Reactivity and Regioselectivity
The presence of a 4-(propan-2-yloxy) group, also known as an isopropoxy group, introduces a strong electron-donating effect into the pyridine ring, primarily through resonance (+M effect). The oxygen atom's lone pairs can delocalize into the aromatic system, increasing the electron density, particularly at the ortho (C-3, C-5) and para (C-2, C-6) positions relative to the substituent. This donation counteracts the inductive electron-withdrawing nature of the oxygen atom.
In the case of 5-Bromo-4-(propan-2-yloxy)pyridin-3-amine, the 4-isopropoxy group significantly influences the ring's reactivity. By increasing the electron density, it can activate the ring towards electrophilic substitution, a reaction that is typically difficult for unsubstituted pyridines. acs.org The interplay between the electron-donating isopropoxy group and the electron-withdrawing bromo group creates a "push-pull" system that can be exploited for regioselective functionalization.
The regiochemical outcome of reactions is strongly dictated by the 4-alkoxy substituent. For example, in radical substitutions, a π-donating group like methoxy at the C-4 position can induce a partial negative charge (δ-) at the C-3 position, making it more reactive towards electrophilic radicals. nih.gov This directing effect is crucial for achieving selectivity in the synthesis of polysubstituted pyridines. The steric bulk of the isopropoxy group, larger than a methoxy group, can also play a role in directing incoming reagents away from the C-3 and C-5 positions, although its electronic influence is generally the dominant factor. researchgate.net
Role of the Amino Group in Modulating Reaction Pathways and Complexation
The 3-amino group is a powerful activating substituent, donating electron density to the pyridine ring via a strong resonance effect (+M). This significantly enhances the nucleophilicity of the ring, particularly at the C-2, C-4, and C-6 positions. However, the reactivity of the aminopyridine is also pH-dependent. The pyridine ring nitrogen (pKa ≈ 5-6) is generally more basic than the exocyclic amino group (pKa of protonated aniline (B41778) ≈ 4.6), meaning the ring nitrogen will typically be protonated first under acidic conditions. reddit.com This protonation deactivates the ring towards electrophilic attack.
The 3-amino group can direct electrophiles to the C-2 and C-4 positions. In the target molecule, the C-4 position is already substituted, suggesting that C-2 would be a likely site for electrophilic attack, assuming steric factors permit. Furthermore, the amino group itself can act as a nucleophile, participating in reactions such as acylation or alkylation.
Beyond its influence on substitution reactions, the amino group, in concert with the pyridine ring nitrogen, can act as a bidentate or monodentate ligand in the formation of metal complexes. wikipedia.org Pyridine and its derivatives are well-known ligands in coordination chemistry. mdpi.comnsf.gov The ability of the 3-amino-pyridine scaffold to chelate with metal ions can be harnessed to modulate the compound's reactivity, facilitate catalysis, or form novel supramolecular structures. researchgate.net
Table 2: Regiochemical Influence of Substituents on Pyridine Derivatives
| Reagent Type | 5-Bromo (Directing Effect) | 4-Isopropoxy (Directing Effect) | 3-Amino (Directing Effect) | Predicted Reactive Site(s) |
|---|---|---|---|---|
| Electrophile | Deactivating | Activating (Ortho, Para) | Activating (Ortho, Para) | C-2, C-6 |
| Nucleophile | Activating (Ortho, Para) | Deactivating | Deactivating | C-2, C-6 |
Comparative Analysis of this compound with Other Substituted Pyridine and Pyridinone Scaffolds
The reactivity of this compound can be better understood through comparison with other substituted pyridine scaffolds. For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) has been utilized in palladium-catalyzed Suzuki cross-coupling reactions. mdpi.com In this related scaffold, the bromo group serves as a handle for introducing aryl substituents. The reactivity of the C-Br bond in the target molecule is expected to be similar, allowing for a wide range of C-C, C-N, and C-O bond-forming reactions. The presence of the 4-isopropoxy group in the target molecule, being electron-donating, might slightly modulate the reactivity of the C-Br bond compared to the 2-methyl analogue.
Compared to 3,5-dibromopyridine (B18299), which is often used for nucleophilic aromatic substitution (SNAAr), this compound is significantly more activated towards such reactions due to the strong donating effects of the amino and isopropoxy groups. However, substitution would likely occur at the bromine's position rather than displacing a hydrogen. Studies on the synthesis of 3-amino-5-bromopyridine (B85033) derivatives from 3,5-dibromopyridine often require harsh conditions or metal catalysis, highlighting the moderated reactivity of the target compound. clockss.org
Pyridinone scaffolds, which exist in tautomeric equilibrium with hydroxypyridines, present a different reactivity profile. The pyridinone form has a more localized electronic structure and can undergo reactions typical of amides and enones. In contrast, this compound is locked into the alkoxy-amine form, maintaining its aromatic character and undergoing reactions typical of substituted pyridines, such as electrophilic/nucleophilic aromatic substitutions and metal-catalyzed cross-couplings.
Elucidation of Molecular Features Critical for Chemical Transformations and Diverse Derivatization
The synthetic utility of this compound stems from the specific arrangement and electronic nature of its substituents. The key molecular features that are critical for its chemical transformations include:
The C-5 Bromo Group : This is the most versatile functional handle on the molecule. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a vast array of carbon, nitrogen, and oxygen-based substituents. This feature is paramount for generating molecular diversity from a common intermediate.
The Electron-Rich Pyridine Core : The combined +M effects of the 4-isopropoxy and 3-amino groups make the pyridine ring electron-rich. This enhances its nucleophilicity and facilitates reactions that are otherwise difficult on an unactivated pyridine ring. It also influences the oxidative and reductive stability of the molecule.
The 3-Amino Group : This group can be readily derivatized. It can be acylated, alkylated, or converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups. This provides a secondary avenue for derivatization, complementing the cross-coupling reactions at the C-5 position.
Orthogonal Reactivity : The different functional groups offer orthogonal reactivity. For example, the C-Br bond can be selectively functionalized using palladium catalysis under conditions that leave the amino and isopropoxy groups untouched. Subsequently, the amino group can be modified under different reaction conditions. This selective reactivity is a cornerstone of modern synthetic strategy.
Future Perspectives in 5 Bromo 4 Propan 2 Yloxy Pyridin 3 Amine Research
The landscape of chemical synthesis and drug discovery is undergoing a significant transformation, driven by the need for greater efficiency, sustainability, and innovation. For a versatile building block like 5-Bromo-4-(propan-2-yloxy)pyridin-3-amine, these advancements open up numerous avenues for future research. The strategic placement of its functional groups—an amine, a bromine atom, and an isopropoxy group on a pyridine (B92270) core—makes it a valuable precursor for complex molecules in medicinal chemistry and materials science. evitachem.commdpi.com The future exploration of this compound is poised to benefit from cutting-edge technologies and methodologies that can unlock its full potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
